![molecular formula C16H20O2 B14225691 Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- CAS No. 820211-69-6](/img/structure/B14225691.png)
Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- is a chemical compound with the molecular formula C16H20O2 It is a derivative of ethanedione, featuring a phenyl group and a substituted cyclopentyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of phenylmagnesium bromide with a suitable cyclopentanone derivative, followed by oxidation to form the desired ethanedione compound. The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran, and the process may require temperature control to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The phenyl and cyclopentyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted phenyl or cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing biochemical processes. Detailed studies on its binding affinity and molecular interactions help elucidate its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Ethanedione, diphenyl-: A similar compound with two phenyl groups instead of a substituted cyclopentyl ring.
Ethanedione, (4-methylphenyl)phenyl-: Features a methyl-substituted phenyl group.
Uniqueness
Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the substituted cyclopentyl ring differentiates it from other ethanedione derivatives, potentially leading to unique reactivity and applications.
Propiedades
Número CAS |
820211-69-6 |
|---|---|
Fórmula molecular |
C16H20O2 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
1-phenyl-2-[(1S,3S)-2,2,3-trimethylcyclopentyl]ethane-1,2-dione |
InChI |
InChI=1S/C16H20O2/c1-11-9-10-13(16(11,2)3)15(18)14(17)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3/t11-,13+/m0/s1 |
Clave InChI |
PWWSHBVUSXGZLG-WCQYABFASA-N |
SMILES isomérico |
C[C@H]1CC[C@@H](C1(C)C)C(=O)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CC1CCC(C1(C)C)C(=O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
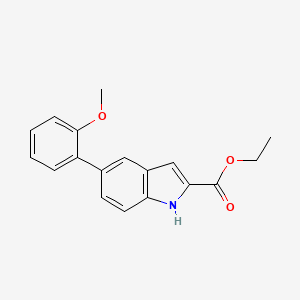
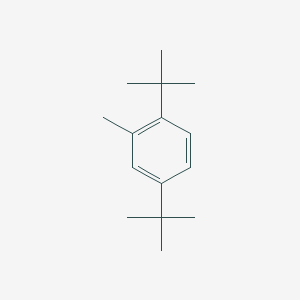
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)
![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)
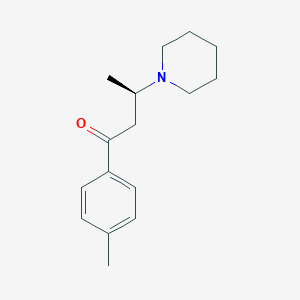
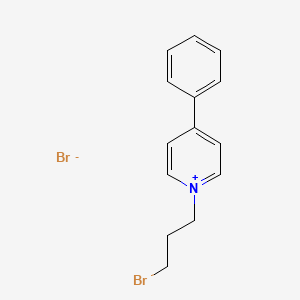
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)
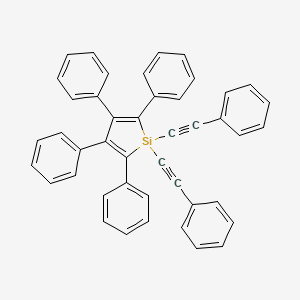
![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)
![[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14225697.png)
